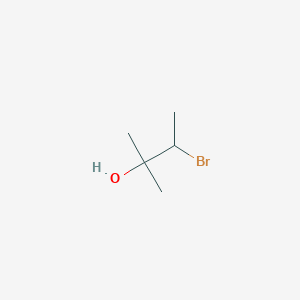
5-Chloro-2-(1,4)diazepan-1-yl-7-methyl-benzooxazole
Overview
Description
ME-3412, also known as 5-chloro-2-(1,4-diazacycloheptan-1-yl)-7-methylbenzoxazole, is a small molecule drug developed by Meiji Seika Pharma Co., Ltd. It is a partial agonist of the serotonin 3 (5-HT3) receptor and is primarily investigated for its potential therapeutic use in treating irritable bowel syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ME-3412 involves several steps, starting with the preparation of the benzoxazole core. The key steps include:
Formation of the Benzoxazole Core: This involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of the Diazacycloheptane Moiety: This step involves the nucleophilic substitution reaction where the diazacycloheptane group is introduced to the benzoxazole core.
Chlorination and Methylation: The final steps involve the selective chlorination and methylation of the benzoxazole ring to yield ME-3412.
Industrial Production Methods
Industrial production of ME-3412 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
ME-3412 undergoes several types of chemical reactions, including:
Oxidation: ME-3412 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzoxazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups on the benzoxazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different pharmacological properties.
Scientific Research Applications
ME-3412 has several scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationship of 5-HT3 receptor agonists.
Biology: ME-3412 is used in research to understand the role of 5-HT3 receptors in gastrointestinal function.
Medicine: It is being investigated for its potential therapeutic use in treating irritable bowel syndrome and other digestive system disorders.
Industry: ME-3412 serves as a reference compound in the development of new drugs targeting the 5-HT3 receptor.
Mechanism of Action
ME-3412 exerts its effects by acting as a partial agonist of the serotonin 3 (5-HT3) receptor. It binds to the receptor and activates it, but to a lesser extent compared to full agonists. This partial activation helps in modulating the gastrointestinal motility and secretion, providing relief from symptoms of irritable bowel syndrome without causing significant constipation .
Comparison with Similar Compounds
Similar Compounds
Alosetron: A 5-HT3 receptor antagonist used for treating irritable bowel syndrome.
Ondansetron: Another 5-HT3 receptor antagonist used primarily for preventing nausea and vomiting.
Uniqueness of ME-3412
ME-3412 is unique due to its partial agonist activity at the 5-HT3 receptor, which allows it to provide therapeutic benefits with a lower risk of side effects such as constipation, which is commonly associated with full antagonists like alosetron .
Properties
CAS No. |
270917-08-3 |
|---|---|
Molecular Formula |
C13H16ClN3O |
Molecular Weight |
265.74 g/mol |
IUPAC Name |
5-chloro-2-(1,4-diazepan-1-yl)-7-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H16ClN3O/c1-9-7-10(14)8-11-12(9)18-13(16-11)17-5-2-3-15-4-6-17/h7-8,15H,2-6H2,1H3 |
InChI Key |
QPKABSXJDCZNKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1OC(=N2)N3CCCNCC3)Cl |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)N3CCCNCC3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Chloro-4-[(4-chlorophenyl)sulfanyl-phenylmethyl]sulfanylbenzene](/img/structure/B1654683.png)




![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one](/img/structure/B1654692.png)

![4-chloro-N-[(4-methylphenyl)diazenyl]aniline](/img/structure/B1654695.png)


![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1654699.png)
![2-Methyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}propan-1-one](/img/structure/B1654701.png)
![4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazino}butanenitrile](/img/structure/B1654703.png)

